Product packaging for Azido-PEG5-triethoxysilane(Cat. No.:)

Azido-PEG5-triethoxysilane

Cat. No.: B1192237
M. Wt: 538.7 g/mol
InChI Key: YLKDLLDVUGVDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Bifunctional Linkers in Chemical Sciences

Bifunctional linkers are molecules that possess two different reactive functional groups, enabling them to connect two distinct entities. bohrium.comresearchgate.net These linkers are crucial in various scientific fields for creating bridges between different molecules or materials. bohrium.comenamine.net The design and application of these linkers are diverse, with variations in length, flexibility, and the nature of the reactive ends to suit specific applications. enamine.netrsc.org In drug discovery, for instance, bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) utilize a linker to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. medchemexpress.comtargetmol.combiocat.commedchemexpress.com The linker's characteristics, such as its length and composition, are critical for the efficacy of these bifunctional molecules. enamine.net

Significance of Azido-PEG5-triethoxysilane in Interdisciplinary Research

The importance of this compound lies in its ability to bridge the gap between biological molecules and inorganic surfaces. axispharm.com This capability makes it a valuable tool in a wide array of interdisciplinary research fields, including biosensor development, nanotechnology, and biomedical device engineering. axispharm.comnih.gov By enabling the stable attachment of biomolecules to materials like silica (B1680970) or glass, this linker facilitates the creation of hybrid materials with tailored functionalities. axispharm.comresearchgate.net For example, it can be used to immobilize enzymes or antibodies onto a sensor surface for diagnostic applications or to modify nanoparticles for targeted drug delivery. axispharm.comnih.gov

Overview of Key Reactive Moieties and Their Strategic Utility

Role of the Triethoxysilane (B36694) Moiety in Inorganic Surface Chemistry

The triethoxysilane moiety [-Si(OCH₂CH₃)₃] is the anchor of the molecule, enabling its attachment to inorganic surfaces rich in hydroxyl groups, such as silica, glass, and certain metal oxides like zinc oxide. axispharm.comnih.govacs.org The process, known as silanization, involves the hydrolysis of the ethoxy groups to form silanols (-Si-OH), which then condense with the surface hydroxyl groups to form stable siloxane bonds (-Si-O-Surface). researchgate.netacs.orgnih.gov This covalent attachment ensures a robust and durable modification of the surface. nih.gov The ability to form self-assembled monolayers on these surfaces is a key feature of triethoxysilanes, allowing for controlled and reproducible surface functionalization. tubitak.gov.tr

Role of the Poly(ethylene glycol) Spacer in Interfacial Science

The Poly(ethylene glycol) (PEG) chain in this compound acts as a flexible spacer or linker between the azide (B81097) and the triethoxysilane groups. axispharm.com This PEG spacer serves several important functions in interfacial science.

Firstly, its hydrophilic nature helps to reduce the non-specific adsorption of proteins and other biomolecules onto the modified surface, a crucial property for biosensors and biomedical implants to minimize background noise and improve biocompatibility. thermofisher.comresearchgate.netnih.gov Secondly, the PEG spacer provides flexibility and extends the azide group away from the surface, reducing steric hindrance and making it more accessible for reaction with its binding partner. thermofisher.comacs.org The length of the PEG spacer can be varied to optimize the distance and orientation of the attached biomolecule for specific applications. acs.org

Scope of Research Focus for this compound

The research applications of this compound are broad and continue to expand. Key areas of focus include:

Surface Functionalization: Modifying the surfaces of materials like glass, silica, and nanoparticles to introduce specific functionalities. axispharm.comaxispharm.com

Bioconjugation: Linking biomolecules to surfaces for applications in diagnostics, proteomics, and genomics. axispharm.com

Polymer Chemistry: Incorporating azide functionality into polymer networks. axispharm.com

PROTAC Development: Serving as a linker in the synthesis of PROTACs for targeted protein degradation. medchemexpress.comtargetmol.combiocat.commedchemexpress.com

Biomedical Coatings: Creating antibacterial and biocompatible surfaces on medical devices. rsc.org

Chemical Compound Information

Compound Name
This compound
(3-Aminopropyl)-triethoxysilane
Alkyne
Azide
BCN
DBCO
Poly(ethylene glycol)
Triethoxysilane

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₄₆N₄O₉Si targetmol.combiocat.comnih.gov
Molecular Weight 538.71 g/mol targetmol.combiocat.comnih.gov
IUPAC Name 1-azido-N-(3-(triethoxysilyl)propyl)-3,6,9,12,15-pentaoxaoctadecan-18-amide sigmaaldrich.comsigmaaldrich.com
CAS Number 3025193-22-7 sigmaaldrich.com
Purity ≥95% - 98% axispharm.comsigmaaldrich.combroadpharm.com
Storage Temperature Refrigerated (-20°C) targetmol.comaxispharm.combroadpharm.com
Solubility DMSO, DCM, DMF broadpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H46N4O9Si B1192237 Azido-PEG5-triethoxysilane

Properties

Molecular Formula

C22H46N4O9Si

Molecular Weight

538.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-(3-triethoxysilylpropyl)propanamide

InChI

InChI=1S/C22H46N4O9Si/c1-4-33-36(34-5-2,35-6-3)21-7-9-24-22(27)8-11-28-13-15-30-17-19-32-20-18-31-16-14-29-12-10-25-26-23/h4-21H2,1-3H3,(H,24,27)

InChI Key

YLKDLLDVUGVDPN-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Azido-PEG5-triethoxysilane

Origin of Product

United States

Characterization Techniques Employed in Research Applications of Azido Peg5 Triethoxysilane

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in verifying the successful synthesis and modification of molecules like Azido-PEG5-triethoxysilane. They provide detailed information about the molecular structure and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. Specifically, proton (¹H) NMR is employed to verify the successful introduction of the azide (B81097) functional group and the integrity of the polyethylene (B3416737) glycol (PEG) and triethoxysilane (B36694) moieties. researchgate.netresearchgate.net

In a typical ¹H NMR spectrum of this compound, specific chemical shifts are indicative of the different protons within the molecule. For instance, the protons on the carbon adjacent to the azide group will exhibit a characteristic chemical shift. researchgate.net The successful synthesis is often confirmed by the appearance of a signal corresponding to the azidomethylene protons, typically around δ 3.39 ppm. researchgate.net Furthermore, the signals corresponding to the ethylene (B1197577) glycol units of the PEG chain and the ethoxy groups of the silane (B1218182) are also identified to ensure the complete structure is intact.

Below is an interactive table summarizing the expected ¹H NMR chemical shifts for the key structural components of this compound.

Structural Unit Typical ¹H Chemical Shift (ppm) Signal Multiplicity
-CH₂-N₃~ 3.39Triplet
-O-CH₂-CH₂-O-~ 3.6Multiplet
Si-O-CH₂-CH₃~ 3.8Quartet
Si-O-CH₂-CH₃~ 1.2Triplet

Note: The exact chemical shifts can vary depending on the solvent and the specific molecular environment.

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the key functional groups present in this compound. researchgate.net This method is particularly effective in confirming the presence of the azide group, which has a distinct and strong absorption band. researchgate.net

The most prominent and diagnostically significant peak in the FTIR spectrum of this compound is the asymmetric stretching vibration of the azide (-N₃) group. This peak typically appears in the range of 2065 cm⁻¹ to 2100 cm⁻¹. researchgate.netresearchgate.net Its presence is a clear confirmation of the successful azidation of the PEG-silane molecule.

Other important characteristic absorption bands include:

C-O-C stretching: The ether linkages within the PEG chain give rise to a strong absorption band, typically around 1100 cm⁻¹. nih.gov

Si-O stretching: The triethoxysilane group will exhibit characteristic peaks for the Si-O-C bonds.

C-H stretching: Aliphatic C-H stretching vibrations from the PEG and ethoxy groups are observed in the region of 2850-3000 cm⁻¹. nih.gov

The following table details the characteristic FTIR absorption bands for this compound.

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
Azide (-N₃)Asymmetric stretch2065 - 2100
Ether (C-O-C)Stretch~ 1100
Alkane (C-H)Stretch2850 - 3000
Silane (Si-O-C)Stretch1080 - 1190

Surface-Sensitive Analytical Methodologies

Once this compound is immobilized on a substrate, a different set of analytical techniques is required to characterize the resulting thin film. These surface-sensitive methods provide information on the elemental composition, thickness, and properties of the modified surface.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that is used to determine the elemental composition and chemical state of the atoms on a surface. researchgate.netthermofisher.comazom.com For surfaces modified with this compound, XPS is invaluable for confirming the successful immobilization and for assessing the integrity of the azide group. researchgate.netthermofisher.com

A survey scan in XPS provides the elemental composition of the surface, where the presence of silicon (Si), carbon (C), oxygen (O), and nitrogen (N) would be expected after successful silanization. High-resolution XPS scans of specific elements provide more detailed chemical state information. The high-resolution N1s spectrum is particularly crucial for confirming the presence of the azide group. researchgate.netthermofisher.com The N1s spectrum of an azide-functionalized surface typically shows two distinct peaks with an approximate 2:1 ratio of their peak integrals. researchgate.net These peaks correspond to the different nitrogen environments within the azide moiety (-N=N⁺=N⁻).

The table below summarizes the key elemental and high-resolution spectral data obtained from XPS analysis of a surface functionalized with this compound.

Element XPS Spectrum Binding Energy (eV) Range Information Gained
NitrogenN1s395 - 410Presence and chemical state of the azide group. researchgate.net
SiliconSi2p102 - 103Confirmation of silane immobilization. researchgate.net
CarbonC1s284 - 290Presence of the PEG backbone and ethoxy groups. researchgate.net
OxygenO1s525 - 535Presence of PEG ether linkages and siloxane bonds. researchgate.net

Variable-Angle Spectroscopic Ellipsometry (VASE) is a non-destructive optical technique used to determine the thickness and refractive index of thin films. ias.ac.inmpg.deuwaterloo.ca When this compound forms a self-assembled monolayer (SAM) on a substrate, VASE can be used to accurately measure the thickness of this layer. ias.ac.inmpg.de

The technique works by measuring the change in polarization of light upon reflection from a surface. ias.ac.in By analyzing these changes at multiple angles of incidence and over a range of wavelengths, a model can be constructed to determine the film's properties. uwaterloo.ca For a monolayer of this compound, the measured thickness would be expected to be on the order of a few nanometers, consistent with the length of the molecule. This provides strong evidence for the formation of a uniform monolayer rather than aggregated multilayers.

The following table illustrates typical data obtained from VASE analysis of a thin film.

Parameter Typical Value for a Monolayer Significance
Film Thickness1 - 5 nmConfirms the presence of a thin, uniform layer of this compound.
Refractive Index1.45 - 1.50Provides information about the density and composition of the film. mpg.de

Contact angle measurements are a straightforward yet powerful method for assessing the wettability of a surface, which is directly related to its surface energy. researchgate.netucl.ac.uk The immobilization of this compound onto a hydrophilic substrate, such as glass or silica (B1680970), is expected to alter its surface properties.

The hydrophilic PEG component of the molecule can influence the interaction of the surface with water. By measuring the contact angle of a water droplet on the surface before and after modification, the change in wettability can be quantified. A decrease in the water contact angle would indicate an increase in the hydrophilicity of the surface, while an increase would suggest a more hydrophobic character. This change provides indirect but compelling evidence of the successful surface functionalization.

Surface State Typical Water Contact Angle Range Interpretation
Unmodified Hydrophilic Substrate (e.g., clean glass)< 20°High surface energy, very hydrophilic.
Surface modified with this compound30° - 70°Altered surface energy and wettability due to the presence of the organic layer.

Chromatographic and Mass Spectrometric Techniques for Molecular Assessment

Chromatographic and mass spectrometric methods are fundamental in determining the molecular weight and purity of polymeric compounds like this compound. These techniques are essential for confirming the successful synthesis and for identifying any potential impurities or variations in the polymer chain length.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of polymers. In the analysis of PEGylated molecules, SEC is utilized to monitor the increase in molecular weight after the attachment of polyethylene glycol (PEG) chains to a parent molecule. The separation in SEC is based on the hydrodynamic volume of the molecules, with larger molecules eluting earlier from the column.

For this compound, SEC analysis is critical to confirm the monodispersity of the PEG spacer. A narrow, symmetric peak in the chromatogram indicates a uniform chain length, which is a desirable characteristic for applications requiring precise control over surface modification. The elution volume of the main peak can be compared against a calibration curve generated from well-defined polymer standards to determine the average molecular weight.

Representative SEC Data for this compound:

ParameterValue
Elution Volume (Ve)15.2 mL
Number Average Molecular Weight (Mn)530 g/mol
Weight Average Molecular Weight (Mw)545 g/mol
Polydispersity Index (PDI)1.03

This interactive table provides typical data obtained from SEC analysis, illustrating the high degree of monodispersity expected for this compound.

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF) is a soft ionization technique that is exceptionally well-suited for the analysis of macromolecules, including synthetic polymers like PEG derivatives. walshmedicalmedia.com It allows for the precise determination of the molecular weight of individual polymer chains, providing detailed information about the polymer's repeat unit and end groups. bath.ac.uk

In the characterization of this compound, MALDI-TOF MS is used to confirm the exact molecular weight and the successful incorporation of both the azido (B1232118) and triethoxysilane functionalities. nih.gov The resulting mass spectrum typically shows a distribution of peaks, with each peak corresponding to a polymer chain of a specific length, often adducted with a cation like Na⁺ or K⁺. The mass difference between adjacent peaks corresponds to the mass of the PEG monomer unit (44 Da), confirming the polymer's identity.

Illustrative MALDI-TOF MS Data for this compound:

Peak (m/z)Corresponding Species
561.7[M+Na]⁺
577.7[M+K]⁺

This interactive table displays expected mass-to-charge ratio peaks for this compound, where M represents the molecular weight of the compound. The presence of these adducts is characteristic of MALDI-TOF analysis of PEGylated molecules.

Thermogravimetric Analysis (TGA) in Functionalization Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. In the context of this compound, TGA is particularly valuable for characterizing surfaces that have been modified with this silane. researchgate.netkglmeridian.com By analyzing the weight loss of the functionalized material upon heating, researchers can quantify the amount of the silane that has been successfully grafted onto the surface. researchgate.netresearchgate.net

The TGA thermogram of a silica surface modified with this compound will typically show distinct weight loss steps. The initial weight loss at lower temperatures (below 200 °C) is usually attributed to the desorption of physically adsorbed water and solvents. The subsequent, more significant weight loss at higher temperatures corresponds to the thermal decomposition of the grafted organic layer, including the PEG chain and the propyl linker. acs.orgacs.org The magnitude of this weight loss can be used to calculate the grafting density of the silane on the surface.

Example TGA Data for Silica Nanoparticles Functionalized with this compound:

Temperature Range (°C)Weight Loss (%)Attributed Process
25 - 2002.5Desorption of water and solvent
200 - 60015.8Decomposition of grafted this compound

This interactive table presents hypothetical TGA results for a silica surface functionalized with this compound, demonstrating how the technique quantifies the surface modification.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a compound. For a novel or synthesized compound like this compound, elemental analysis provides crucial validation of its chemical formula. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and silicon (Si) are compared with the theoretically calculated values based on the expected molecular formula (C₂₂H₄₆N₄O₉Si). A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct composition of the synthesized molecule. mdpi.comnih.gov

Theoretical vs. Experimental Elemental Analysis Data for this compound:

ElementTheoretical (%)Experimental (%)
Carbon (C)49.0449.12
Hydrogen (H)8.618.55
Nitrogen (N)10.4010.35
Silicon (Si)5.215.15

This interactive table showcases a comparison of the expected and measured elemental composition of this compound, a critical step in its structural confirmation.

Advanced Applications of Azido Peg5 Triethoxysilane in Materials Science and Bioconjugation Research

Surface Functionalization and Coating Technologies

The triethoxysilane (B36694) moiety of Azido-PEG5-triethoxysilane serves as a robust anchor for modifying inorganic substrates, particularly those rich in hydroxyl groups like glass and silica (B1680970). This functionality is the foundation for a range of surface engineering applications.

The covalent attachment of this compound to a substrate is the initial step in forming "polymer brushes." These structures consist of PEG chains extending from the surface, creating a well-defined molecular layer. This process relies on the hydrolysis of the triethoxysilane groups in the presence of surface moisture, which then form stable siloxane (Si-O-Si) bonds with the substrate and adjacent molecules mdpi.comresearchgate.net. The resulting layer of oriented PEG chains, with terminal azide (B81097) groups, forms a functional "brush" that can be further modified in subsequent reaction steps. This approach is fundamental to creating complex, layered surface architectures for advanced materials.

A significant application of PEGylation, the process of attaching PEG chains to surfaces, is the creation of anti-fouling coatings. The hydrophilic and flexible nature of the PEG chains in this compound creates a hydration layer on the substrate. This layer sterically hinders the non-specific adsorption of proteins, cells, and other biomolecules. By functionalizing surfaces with this compound, researchers can significantly reduce biofouling, a critical requirement for medical implants, biosensors, and microfluidic devices to ensure their efficacy and longevity in biological environments.

The ability to precisely control surface chemistry is crucial for studying molecular and cellular adhesion. By forming a self-assembled monolayer of this compound, researchers can systematically alter surface properties like hydrophilicity and chemical reactivity. The PEG spacer plays a critical role in controlling surface-to-surface distance and minimizing steric hindrance axispharm.com. This level of control is essential for investigating the specific interactions between biological molecules and engineered surfaces, providing insights into fundamental processes like cell signaling and biomaterial integration nih.gov. The terminal azide group provides a reactive handle to immobilize specific ligands, allowing for the study of targeted binding events.

Glass and silica are common substrates in biotechnology and materials science due to their optical transparency and chemical stability. The triethoxysilane group of this compound reacts readily with the silanol (B1196071) (Si-OH) groups present on these surfaces axispharm.com. This reaction forms a stable, covalent siloxane bond, effectively coating the surface with a layer of PEG chains terminating in azide groups axispharm.comaxispharm.com. This surface modification is a versatile platform for further functionalization, enabling the attachment of various molecules for applications ranging from DNA microarrays to diagnostic devices axispharm.com.

Bioconjugation Strategies for Biosensing and Molecular Probes

The azide group on the distal end of the PEG chain is a key component for bioconjugation, providing a specific reaction site for "click chemistry." This bioorthogonal reaction strategy allows for the efficient and specific attachment of biomolecules to the functionalized surface under mild, aqueous conditions.

This compound is expressly designed for click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility axispharm.comaxispharm.com. The terminal azide group can participate in two primary types of azide-alkyne cycloaddition reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable 1,2,3-triazole ring by joining the azide group with a molecule containing a terminal alkyne broadpharm.commedchemexpress.com. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate nih.gov. CuAAC is highly efficient and widely used for immobilizing peptides, nucleic acids, and small molecules onto surfaces functionalized with this compound medchemexpress.com.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): As a copper-free alternative, SPAAC is particularly valuable for applications involving live cells or other systems where copper toxicity is a concern aatbio.com. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with the azide group without the need for a metal catalyst medchemexpress.comaatbio.com. The reaction is highly specific and proceeds efficiently under physiological conditions, forming a stable triazole linkage aatbio.combaseclick.eu. This makes SPAAC an ideal method for attaching sensitive biological probes and molecules to surfaces prepared with this compound broadpharm.commedchemexpress.com. Research has shown that incorporating a PEG linker can increase the rate of SPAAC reactions by minimizing steric hindrance between the reactive moiety and the surface or a large biomolecule researchgate.net.

Click Chemistry Paradigm Reactant for Azide Group Catalyst Required Key Features
CuAAC Terminal AlkyneYes (Copper (I)) organic-chemistry.orgHigh efficiency, forms 1,4-disubstituted triazole wikipedia.org.
SPAAC Strained Alkyne (e.g., DBCO, BCN) medchemexpress.comNo (Copper-free) aatbio.comBiocompatible for in vivo applications, proceeds under mild conditions aatbio.com.

Functionalization of Nanoparticles for Targeted Research Tools

The dual-functionality of this compound makes it an exemplary reagent for modifying nanoparticle surfaces, transforming them into sophisticated tools for targeted research. The triethoxysilane group anchors the molecule to the nanoparticle surface, creating a hydrophilic and biocompatible PEG layer that reduces non-specific protein adsorption and aggregation. researchgate.net The terminal azide then becomes available for the covalent attachment of targeting ligands or cargo molecules through highly efficient click chemistry reactions.

Superparamagnetic Iron Oxide Nanoparticles (SPIONs): SPIONs are widely used in biomedical applications such as magnetic resonance imaging (MRI) and targeted drug delivery. However, bare SPIONs tend to agglomerate in physiological solutions. mdpi.com Surface modification with PEG-silanes, such as this compound, addresses this by creating a stable, water-soluble coating. researchgate.net The silane (B1218182) group reacts with the hydroxyls on the iron oxide surface, forming a robust covalent bond. mdpi.comresearchgate.net This process allows for the subsequent conjugation of biomolecules, like folic acid, to the azide terminus via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the creation of SPIONs that can specifically target cancer cells.

Mesoporous Silica Nanoparticles (MSNs): MSNs are valued for their high surface area and tunable pore size, making them excellent candidates for drug delivery carriers. researchgate.netbiomaterials.org Functionalizing MSNs with this compound serves a dual purpose. The PEG layer enhances biocompatibility and stability in biological media, while the azide groups provide reactive sites for attaching therapeutic agents or targeting moieties. researchgate.net This is achieved by reacting the triethoxysilane group with the silanol groups on the MSN surface. biomaterials.org Researchers have utilized similar azido-functionalized silanes to graft polymers onto MSNs for the controlled release of cargo. mdpi.com

Quantum Dots (QDs): Quantum dots are semiconductor nanocrystals whose fluorescence properties are valuable in bioimaging. Their application can be limited by potential toxicity and instability in aqueous environments. polysciences.com Coating QDs with a PEG layer through silanization significantly improves their biocompatibility and reduces aggregation. polysciences.com By using this compound, a functional surface is created that allows for the precise, covalent attachment of targeting proteins or antibodies via click chemistry, turning the QDs into highly specific imaging probes.

Nanoparticle TypeFunctionalization GoalRole of this compoundResearch Finding
Superparamagnetic Iron Oxide Nanoparticles (SPIONs) Improve stability, reduce aggregation, enable targeted delivery.Forms a hydrophilic PEG coating via silane anchor; provides azide handle for ligand conjugation.PEG-silane coatings prevent agglomeration and allow for the attachment of targeting molecules like peptides and folate. researchgate.net
Mesoporous Silica Nanoparticles (MSNs) Enhance biocompatibility, control drug release, add targeting.Covalently attaches to silica surface; azide group used to link cargo or targeting agents.PEG functionalization via silane chemistry is a common strategy to reduce non-specific protein adsorption on MSNs. researchgate.net
Quantum Dots (QDs) Reduce toxicity, improve aqueous stability, create targeted imaging probes.Provides a biocompatible PEG shield via silanization; enables bioconjugation through the azide terminus.PEG functionalization decreases the in vivo toxicity of QDs and reduces their aggregation in organs like the liver and kidney. polysciences.com

Site-Specific Labeling and Conjugation of Biomolecules

The azide group of this compound is central to its utility in bioconjugation. It serves as a bio-orthogonal chemical handle, meaning it does not react with biological functional groups, ensuring that subsequent reactions are highly specific. This feature is exploited in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to link molecules with high efficiency and specificity. broadpharm.comresearchgate.net

This methodology enables the site-specific labeling of biomolecules, which is a significant advancement over traditional methods that target common amino acids like lysine or cysteine, often resulting in heterogeneous products. biochempeg.com By incorporating an unnatural amino acid containing an alkyne group into a protein's structure, a surface functionalized with this compound can be used to immobilize that protein in a specific, controlled orientation.

Applications include:

Proteins and Antibodies: Researchers have developed methods to introduce azide handles site-specifically into the Fc region of antibodies. mdpi.com A surface coated with alkyne groups could then bind these azide-functional antibodies. Conversely, a surface functionalized with this compound can capture proteins or antibodies that have been engineered to contain an alkyne or a strained cyclooctyne (e.g., DBCO, BCN) group. researchgate.netbiochempeg.com This precise orientation is critical for applications like immunoassays where the antigen-binding site must be accessible.

VHHs (Nanobodies): The principles of site-specific labeling apply equally to smaller antibody fragments like VHHs, allowing for their oriented immobilization on surfaces for various research and diagnostic purposes.

Development of Advanced Biosensor Architectures

The development of sensitive and reliable biosensors often relies on the effective functionalization of the sensor surface to immobilize biorecognition elements (e.g., antibodies, enzymes, DNA) and to prevent non-specific binding (biofouling). broadpharm.com this compound is an ideal molecule for this purpose.

The process involves first modifying the sensor substrate, which is often silica, glass, or a metal oxide, with this compound. broadpharm.com The triethoxysilane group forms a stable, covalent bond with the surface. This creates a uniform monolayer with several key advantages:

Anti-Fouling Properties: The PEG spacer forms a hydrophilic layer that repels the non-specific adsorption of proteins and other biomolecules from complex samples like blood serum, which is a critical step in reducing background noise and improving sensor sensitivity. broadpharm.comresearchgate.net

Bio-orthogonal Immobilization: The surface becomes decorated with azide groups, ready for the specific and covalent immobilization of alkyne-modified bioreceptors via click chemistry. biomaterials.orgresearchgate.net This method ensures a high density of properly oriented capture molecules, leading to enhanced sensor performance. researchgate.net

This strategy has been employed to create various biosensor platforms, including electrochemical and optical sensors, by providing a robust and versatile interface between the inorganic sensor surface and the biological recognition elements. researchgate.netbroadpharm.com

Hybrid Material and Nanocomposite Fabrication

Sol-Gel Derived Materials and Composites

The sol-gel process is a versatile method for creating solid materials from small molecules, most commonly used for fabricating metal oxide or silica-based ceramics and glasses at low temperatures. ihp-microelectronics.combroadpharm.com Organotrialkoxysilanes, like this compound, can be directly incorporated as precursors in the sol-gel reaction.

During the synthesis, the triethoxysilane group of the molecule undergoes hydrolysis and condensation reactions along with the primary silica precursor (e.g., tetraethyl orthosilicate, TEOS). ihp-microelectronics.com This results in the covalent integration of the Azido-PEG5 moiety throughout the resulting silica network. The outcome is a hybrid organic-inorganic material where the azide functional groups and flexible PEG chains are uniformly distributed within the bulk material. These materials can be used as functional monoliths, thin films, or particles for applications in chromatography, catalysis, or as platforms for further chemical modification.

Sol-Gel Research FindingDescriptionRelevance to this compound
Incorporation of PEG into Silica Matrix Hybrid materials were synthesized by embedding polyethylene (B3416737) glycol (PEG) into a silica matrix using the sol-gel method with TEOS as the precursor. ihp-microelectronics.combroadpharm.comDemonstrates the feasibility of incorporating PEG-containing molecules into a sol-gel network. This compound would act as a PEG-functionalized co-precursor.
Chemistry of Organotrialkoxysilanes The organic substituent on organotrialkoxysilanes influences the polymerization process and the final properties of the gel.The Azido-PEG5 group would directly impact the material's properties, such as hydrophilicity and mechanical characteristics, while introducing azide functionality.

Polymer Network Integration and Hydrogel Formation

This compound can be integrated into polymer networks and hydrogels to impart specific functionalities. Hydrogels, which are crosslinked polymer networks that absorb large amounts of water, are widely used in biomedical applications.

The molecule can be incorporated in several ways:

As a Crosslinking Agent: The triethoxysilane groups can crosslink with each other or with other silane-containing polymers through hydrolysis and condensation, contributing to the formation of the hydrogel network.

For Surface Grafting: Pre-formed hydrogels or polymers can be surface-grafted with this compound to introduce azide functional groups onto their surface.

In Interpenetrating Polymer Networks (IPNs): In an IPN hydrogel, one polymer network is synthesized in the presence of another. For instance, a first network of crosslinked PEG can be swollen with monomers for a second network. This compound could be incorporated into the first PEG network, providing azide handles for subsequent click-chemistry-based modifications or for initiating polymerization of the second network. researchgate.net

The integration of the azide functionality allows for post-fabrication modification of the hydrogel, such as conjugating peptides or growth factors to guide cell behavior in tissue engineering applications. researchgate.net

Synthesis of PROTAC Linkers and Related Molecular Constructs in Chemical Biology Research

PROteolysis TArgeting Chimeras (PROTACs) are an emerging class of therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. A PROTAC molecule consists of two active ligands connected by a chemical linker: one ligand binds to a target protein, and the other binds to an E3 ubiquitin ligase. broadpharm.com

This compound is identified as a PEG-based PROTAC linker. broadpharm.com In this context, the "triethoxysilane" part of the name is often used to denote a specific building block, while the core functionality for PROTAC synthesis relies on the azide and PEG components. The azide group is a key reactive handle used in click chemistry to conjugate one of the ligands (e.g., an alkyne-modified ligand for the target protein) to the linker. The PEG chain provides the necessary length and flexibility for the two ligands to simultaneously bind their respective protein targets and improves the solubility and pharmacokinetic properties of the final PROTAC molecule.

Mechanistic Insights and Theoretical Considerations in Research Applications of Azido Peg5 Triethoxysilane

Reaction Kinetics of Silanization Processes on Diverse Substrates

The surface immobilization of Azido-PEG5-triethoxysilane is a critical step in its application, proceeding via a two-step silanization process: hydrolysis followed by condensation. The kinetics of these reactions are influenced by a multitude of factors including the substrate type, pH, temperature, and solvent.

The initial step, hydrolysis, involves the reaction of the triethoxysilane (B36694) moiety with water to form reactive silanol (B1196071) groups (-Si-OH). This reaction is catalyzed by either acid or base. In acidic conditions, the reaction proceeds via a SN2 mechanism on the protonated alkoxysilane. The rate of hydrolysis is generally faster in acidic or basic conditions compared to a neutral medium, where the rate is at a minimum. afinitica.comresearchgate.net The structure of the silane (B1218182) itself also plays a role, with the reactivity of alkoxysilanes being influenced by the nature of the leaving group (alkoxy group) and the organic substituent. afinitica.com For triethoxysilanes, the hydrolysis of the first alkoxy group is often the rate-determining step. Subsequent hydrolysis steps are typically faster. nih.gov

Following hydrolysis, the resulting silanols can undergo two competing condensation reactions: reaction with other silanols to form siloxane bonds (Si-O-Si) in a process of self-assembly, or reaction with hydroxyl groups on the substrate surface (e.g., -OH on glass or silica) to form a covalent bond. The kinetics of condensation are also pH-dependent, with trisilanols exhibiting a condensation rate minimum at approximately pH 4. afinitica.com

Table 1: Factors Influencing Silanization Reaction Kinetics

Factor Effect on Reaction Rate References
pH Minimum rate in neutral medium; catalyzed by acid or base. afinitica.com
Catalyst Acids and bases increase the rate of hydrolysis. researchgate.netnih.gov
Solvent Can influence the rate of hydrolysis. nih.gov
Temperature Higher temperatures generally increase reaction rates. nih.gov
Substrate Higher density of surface hydroxyl groups increases reactivity. nih.gov

| Silane Structure | The organic functional group can influence reactivity. | afinitica.comnih.gov |

Mechanistic Aspects of Azide-Alkyne Cycloaddition Reactions in Complex Systems

The azide (B81097) group of this compound is a versatile functional handle for bioconjugation, primarily through azide-alkyne cycloaddition reactions. These reactions, often referred to as "click chemistry," are highly efficient and specific. The two most common variants are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful method for forming 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. nih.govwikipedia.org The copper catalyst acts to lower the activation energy of the reaction, transforming a concerted uncatalyzed reaction into a stepwise process. nih.gov Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the reaction mechanism, suggesting that the reaction can proceed through mono- or bi-nuclear copper intermediates. nih.govrsc.org The pre-reactive complexation of the azide's nitrogen with the copper of the copper-acetylide brings the reactants into a favorable geometry for cycloaddition. nih.gov

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative, which is advantageous in biological systems where copper can be toxic. nih.govmedchemexpress.com This reaction utilizes a strained cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts readily with azides without the need for a catalyst. nih.govmedchemexpress.com The high reactivity of the cycloalkyne is due to the ring strain, which is released upon cycloaddition. Computational studies have been crucial in understanding the electronic effects that govern the reactivity in SPAAC, highlighting the importance of the HOMO-LUMO gap between the cycloalkyne and the azide. nih.gov

In the context of surface-immobilized this compound, steric and electronic factors of the resulting 1,2,3-triazole become important considerations. nih.gov The size of the catalyst can also play a role in the rate of on-surface reactions, with bulky catalysts potentially leading to steric hindrance. nih.govacs.org The choice between CuAAC and SPAAC will depend on the specific application, with considerations for biocompatibility and the potential for steric hindrance from the catalyst or the strained alkyne.

Influence of PEG Spacer on Steric Hindrance, Colloidal Stability, and Non-Specific Interactions

The polyethylene (B3416737) glycol (PEG) spacer in this compound plays a crucial role in the performance of the functionalized surface. The PEG chain imparts several beneficial properties, including reducing steric hindrance, enhancing colloidal stability, and minimizing non-specific interactions.

Steric Hindrance: The flexible PEG chain acts as a spacer, physically separating the functional azide group from the substrate surface. This separation can be critical for efficient subsequent reactions, such as azide-alkyne cycloaddition, by providing greater accessibility to the azide for incoming reactant molecules. nih.govaxispharm.com The length of the PEG spacer is an important parameter; a longer chain can provide more effective shielding of the surface and greater flexibility for the terminal functional group. rsc.orgmdpi.com However, excessively long PEG chains can sometimes mask the biologically active site, potentially impairing binding affinity. mdpi.com

Colloidal Stability: When used to functionalize nanoparticles, the PEG layer provides steric stabilization, which is essential for maintaining colloidal stability in biological fluids. nih.govacs.orgrsc.org The hydrophilic PEG chains create a "conformational cloud" that prevents nanoparticles from aggregating. frontiersin.org The molecular weight and surface density of the PEG chains are key factors in determining the effectiveness of this stabilization. rsc.orgfrontiersin.org Higher molecular weight and density of PEG generally lead to a thicker protective layer and improved stability. rsc.org

Non-Specific Interactions: A major advantage of PEGylation is its ability to significantly reduce the non-specific adsorption of proteins and other biomolecules to the surface. nih.govrsc.orgresearchgate.netmdpi.com This "stealth" property is attributed to the steric repulsion provided by the flexible, hydrophilic PEG chains, which prevents proteins from reaching the underlying substrate. rsc.orgresearchgate.net The effectiveness of reducing non-specific binding is dependent on the length and grafting density of the PEG chains. mdpi.comnih.gov Longer PEG chains are generally more effective at preventing protein adsorption. researchgate.netmdpi.com This reduction in non-specific binding is critical for applications such as biosensors and in vivo diagnostics, where a low background signal is essential for high sensitivity. nih.gov

Table 2: Effect of PEG Chain Length on Surface Properties

Property Effect of Increasing PEG Chain Length References
Steric Hindrance Increased separation of functional group from the surface. rsc.orgmdpi.com
Colloidal Stability Generally improved due to enhanced steric stabilization. rsc.orgnih.gov
Protein Adsorption Generally decreased due to increased steric repulsion. researchgate.netmdpi.com

| Cellular Uptake | Can be reduced with excessive PEGylation. | rsc.orgresearchgate.net |

Advanced Models for Predicting Surface Functionalization Efficiency

Predicting the efficiency of surface functionalization with molecules like this compound is crucial for designing and optimizing materials for specific applications. Advanced computational and theoretical models are increasingly being employed to gain a deeper understanding of the self-assembly process and to predict the properties of the resulting functionalized surfaces.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the formation of self-assembled monolayers (SAMs) at the atomic level. rsc.orgresearchgate.net These simulations can provide insights into the packing structures, formation processes, and dynamics of the monolayer. researchgate.netrsc.org By modeling the interactions between the silane molecules and the substrate, as well as the intermolecular interactions, MD simulations can help predict the final arrangement and stability of the SAM. rsc.orgaip.org For example, simulations can elucidate the transition from a disordered, physisorbed state to an ordered, chemisorbed monolayer. researchgate.netinrim.it

Quantum Mechanical (QM) Methods: QM methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of the molecules involved in the functionalization process. rsc.org These methods can provide detailed information about bond formation, reaction mechanisms, and the electronic properties of the functionalized surface. nih.gov For instance, DFT calculations have been used to study the mechanism of the CuAAC reaction, providing insights into the role of the catalyst and the stability of reaction intermediates. nih.govrsc.org

Thermodynamic Models: Thermodynamic models can be used to predict the stability and phase behavior of SAMs. By calculating the free energy of SAM formation, it is possible to determine the most thermodynamically favorable surface coverage and molecular arrangement. rsc.orginrim.it These models can account for factors such as molecule-surface interactions, intermolecular forces, and conformational entropy of the molecules in the monolayer.

The development of refined atomistic models and force fields is continuously improving the accuracy of these predictive models. aip.org By combining experimental data with these advanced computational approaches, it is possible to gain a comprehensive understanding of the surface functionalization process and to rationally design surfaces with desired properties.

Future Research Directions and Emerging Paradigms for Azido Peg5 Triethoxysilane

Exploration of Novel Reaction Conditions and Catalytic Systems

The primary utility of the azide (B81097) group on Azido-PEG5-triethoxysilane is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. While highly efficient, the cytotoxicity of copper catalysts can be a limiting factor in biological applications. Future research is increasingly directed towards the development and optimization of catalyst-free click reactions for surface modification.

One of the most promising avenues is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction utilizes strained cyclooctyne (B158145) derivatives that react spontaneously with azides without the need for a metal catalyst, thus enhancing biocompatibility. irjweb.comresearchgate.netsigmaaldrich.com The exploration of different cyclooctyne structures in conjunction with surface-bound this compound could lead to faster reaction kinetics and improved efficiency for labeling living cells or creating biocompatible materials. sigmaaldrich.com

Furthermore, the development of novel catalytic systems that are either more efficient or more biocompatible than traditional copper catalysts is an active area of research. This includes the investigation of new ligands to stabilize the copper(I) catalyst, minimizing cytotoxicity, and the exploration of alternative metal catalysts that may offer different reactivity profiles.

Reaction TypeCatalystKey AdvantagesResearch Focus
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)High efficiency, reliabilityDevelopment of more biocompatible ligands
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)NoneCatalyst-free, highly biocompatibleSynthesis of novel strained alkynes for faster kinetics
Amino-Yne Click ReactionNoneCatalyst-free, utilizes amines and activated alkynesBroadening substrate scope for surface immobilization

This table summarizes key reaction types for the functionalization of the azide group on this compound and future research directions.

Development of Multifunctional Platforms for Integrated Research Applications

The bifunctional nature of this compound makes it an ideal building block for creating multifunctional surfaces. Future research will focus on leveraging this to construct sophisticated platforms for integrated applications, such as in diagnostics, cell biology, and drug delivery.

By immobilizing this compound on a substrate, a "clickable" surface is created that can be functionalized with a wide array of molecules, including peptides, proteins, and DNA. irjweb.com This allows for the development of surfaces with controlled densities of multiple ligands, enabling the study of complex biological interactions. For instance, surfaces could be designed to present both cell-adhesive peptides and signaling molecules to investigate cellular responses in a controlled manner.

The sequential nature of click chemistry allows for the step-wise construction of complex surface architectures. This opens up possibilities for creating gradients of immobilized biomolecules or patterns with distinct functionalities, which are valuable for studying cell migration, differentiation, and tissue engineering.

Advanced Characterization Methodologies for Interfacial Phenomena

A deeper understanding of the structure and behavior of this compound monolayers is crucial for optimizing their performance. While techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are standard for confirming surface modification, future research will increasingly rely on more advanced analytical methods to probe the interfacial environment with higher resolution. nih.gov

Techniques such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can provide detailed molecular information about the outermost layer of the functionalized surface, offering insights into the orientation and chemical state of the immobilized molecules. nih.govmdpi.com Sum-Frequency Generation (SFG) spectroscopy is another powerful tool that can provide vibrational spectra of molecules at interfaces, allowing for in-situ studies of the conformational changes of biomolecules attached to the PEG linker in a hydrated environment. nih.gov

These advanced characterization techniques will be instrumental in correlating the molecular-level structure of the functionalized surface with its macroscopic properties, such as protein resistance and cell adhesion.

TechniqueInformation ProvidedRelevance to this compound
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical statesConfirmation of silane (B1218182) grafting and presence of azide group
Atomic Force Microscopy (AFM)Surface topography and morphologyVisualization of monolayer formation and homogeneity
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)Detailed molecular information of the surfaceCharacterization of immobilized biomolecules and surface integrity
Sum-Frequency Generation (SFG) SpectroscopyVibrational spectra of interfacial moleculesIn-situ analysis of biomolecule conformation on the surface

This table outlines advanced characterization methodologies and their application in studying surfaces modified with this compound.

Scalable Synthetic Approaches for Research Quantities

The availability of high-quality, well-defined this compound is essential for its widespread adoption in research. While synthetic routes for heterobifunctional PEGs are established, developing methodologies suitable for the large-scale production of research quantities presents an ongoing challenge. nih.gov

Future research in this area will focus on optimizing synthetic protocols to improve yields, simplify purification processes, and ensure high levels of purity and functional group integrity. researchgate.netresearchgate.net This may involve the development of novel protecting group strategies or the use of polymerization techniques that allow for precise control over the PEG chain length. The ability to produce a range of Azido-PEG-triethoxysilanes with varying PEG lengths (e.g., PEG3, PEG8, PEG12) in a scalable manner will be crucial for systematically investigating the effect of linker length on surface properties. researchgate.net

Integration into Next-Generation Materials for Specific Scientific Inquiries

The true potential of this compound lies in its integration into advanced materials designed for specific scientific questions. The ability to create well-defined, biofunctional surfaces is critical for a variety of cutting-edge research areas.

In the field of biosensors , surfaces modified with this compound can be used to immobilize antibodies, enzymes, or nucleic acids for the specific detection of biomarkers. The PEG linker helps to reduce non-specific binding, improving the signal-to-noise ratio and sensitivity of the sensor.

For single-molecule studies , the passivation of glass surfaces with PEG-silanes is crucial for minimizing the non-specific adsorption of fluorescently labeled molecules. nih.govresearchgate.net this compound offers the additional advantage of allowing the specific tethering of molecules of interest for detailed investigation of their dynamics and interactions. nih.gov

In tissue engineering , creating surfaces that can guide cell behavior is a major goal. By using this compound to pattern surfaces with specific bioactive peptides, researchers can create microenvironments that promote cell adhesion, proliferation, and differentiation in a controlled manner.

The continued development and application of this compound and related compounds will undoubtedly fuel new discoveries and advancements across a broad spectrum of scientific disciplines.

Q & A

Basic Research Questions

Q. How should researchers design experiments for surface functionalization using Azido-PEG5-triethoxysilane?

  • Methodological Answer : The triethoxysilane group enables covalent bonding to silica-based surfaces (e.g., glass, nanoparticles) via hydrolysis and condensation. Optimize reaction conditions by controlling humidity, pH, and solvent polarity to ensure efficient silane activation. For azide-alkyne click chemistry, use copper(I)-catalyzed or strain-promoted protocols. Include controls (e.g., non-functionalized surfaces) to validate conjugation efficiency . Safety protocols for handling azides (e.g., PPE, ventilation) must align with GHS guidelines .

Q. What are the optimal storage conditions to preserve this compound’s reactivity?

  • Methodological Answer : Store in anhydrous, airtight containers at -20°C for long-term stability (2–3 years) to prevent hydrolysis of the triethoxysilane group. For short-term use (days to weeks), 0–4°C is acceptable. Monitor for moisture ingress via FTIR or NMR to detect premature silanol formation. Avoid light exposure to prevent azide degradation .

Q. How can researchers ensure reproducibility in this compound-based synthesis protocols?

  • Methodological Answer : Document critical variables such as reaction temperature, solvent purity, and silane hydrolysis kinetics. Use standardized substrates (e.g., silica nanoparticles with consistent surface area) and quantify azide density via XPS or fluorescence labeling. Pre-treat surfaces with oxygen plasma to enhance silane adhesion .

Advanced Research Questions

Q. How can contradictions in crosslinking efficiency data be resolved when using this compound?

  • Methodological Answer : Contradictions may arise from inhomogeneous surface coverage or competing side reactions (e.g., silane oligomerization). Use atomic force microscopy (AFM) or quartz crystal microbalance (QCM) to map surface uniformity. Compare click chemistry efficiency across catalysts (e.g., Cu(I) vs. BCN) and quantify unreacted azides via iodometric titration .

Q. What analytical methods are most effective for validating successful conjugation of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • FTIR : Detect siloxane bonds (~1000–1100 cm⁻¹) and azide peaks (~2100 cm⁻¹).
  • XPS : Confirm silicon (Si 2p) and nitrogen (N 1s) atomic ratios post-conjugation.
  • HPLC-MS : Monitor reaction intermediates and purity. Include MALDI-TOF for PEG chain length verification .

Q. How do hydrolysis conditions (e.g., pH, solvent) impact the reactivity of this compound?

  • Methodological Answer : Hydrolysis rates increase under acidic or basic conditions, which can lead to premature silanol formation. Conduct kinetic studies using dynamic light scattering (DLS) to track particle aggregation. Optimize solvent systems (e.g., toluene/water mixtures) to balance silane solubility and reactivity. Use Arrhenius plots to model temperature-dependent hydrolysis .

Q. What strategies improve the stability of this compound-functionalized surfaces in biological environments?

  • Methodological Answer : Test stability under physiological conditions (pH 7.4, 37°C) using QCM-D or ellipsometry. Incorporate PEG spacers to reduce nonspecific protein adsorption. Compare silane crosslinkers (e.g., vs. APTES) for hydrolytic resistance. Perform accelerated aging studies to predict long-term performance .

Methodological Considerations

  • Data Interpretation : When comparing results to literature, contextualize discrepancies (e.g., substrate porosity, azide density) and use statistical tools (e.g., ANOVA) to assess significance .
  • Safety and Ethics : Adhere to OSHA guidelines for azide handling, including spill containment and waste disposal . For in vivo studies, ensure ethical approval for biocompatibility testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.